![molecular formula C34H47N3O18 B013747 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 53643-13-3](/img/structure/B13747.png)

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Overview

Description

The design and synthesis of complex acetamide derivatives often aim to explore their chemical and biological properties. Such compounds are frequently investigated for potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The intricate structure of the requested compound suggests its potential for specific biological interactions or chemical functionalities.

Synthesis Analysis

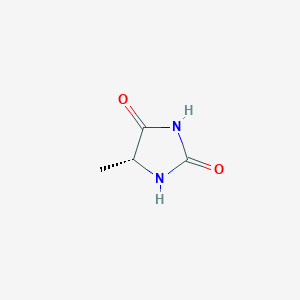

Compounds with complex structures involving acetamide groups typically require multi-step synthesis processes. These processes might involve the formation of key intermediates, such as chloroacetamides, through acetylation, esterification, and subsequent reactions with other functional groups to build the desired molecular architecture (Zhong-cheng & Wan-yin, 2002; Mercadante et al., 2013).

Molecular Structure Analysis

Characterization techniques such as NMR, IR, and X-ray crystallography are pivotal in confirming the molecular structures of synthesized compounds. These methods allow for the detailed analysis of the compound's framework, including the configuration of stereocenters and the conformation of rings or chains within the molecule (Lazareva et al., 2017).

Chemical Reactions and Properties

The reactivity of acetamide derivatives can be influenced by the presence of substituents on the nitrogen and the acyl group. Studies on similar compounds have explored their potential in forming heterocycles, elucidating reaction mechanisms, and evaluating their stability under various conditions (Camerman et al., 2005).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, can provide insights into their potential applications. These properties are often determined through experimental measurements and can affect the compound's utility in various applications.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and the potential for further functionalization, are crucial for understanding the compound's behavior in chemical reactions. Studies on similar compounds have shown that modifications at specific sites can significantly alter their chemical properties and biological activity (Gouda et al., 2022).

Scientific Research Applications

Solubility and Chemical Properties

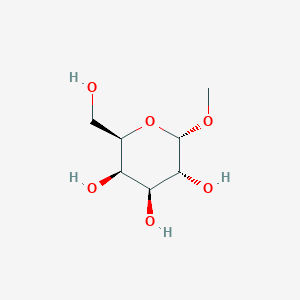

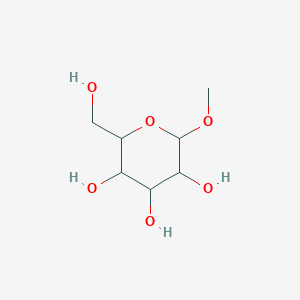

The solubility of compounds structurally similar to the queried compound, such as xylose, mannose, maltose monohydrate, and trehalose dihydrate, has been studied in ethanol-water solutions. These studies are crucial in understanding the physical and chemical properties of these complex carbohydrates, which can be foundational for further pharmaceutical and chemical applications (Gong et al., 2012).

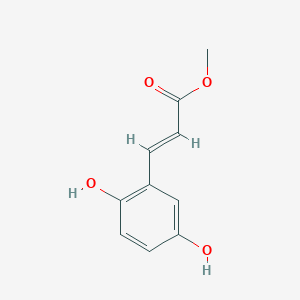

Synthetic Pathways and Chemical Transformations

Research on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones and the synthesis of C-alpha-galactosides of carbapentopyranoses offers insights into the synthesis pathways of complex sugar derivatives. These studies shed light on the intricate synthetic routes that can lead to the creation of novel compounds with potential biological activity (Cossy et al., 1995).

Applications in Disease Research and Treatment

The involvement of the mTOR signaling pathway in diseases like Alzheimer's and Type 2 Diabetes has been extensively studied. Compounds structurally related to the queried compound have been identified as potential inhibitors in these pathways, highlighting their significance in therapeutic interventions and drug discovery (Buddham et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside are chitinases and chitotriosidases . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.

Mode of Action

4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside acts as a fluorogenic substrate for chitinases and chitotriosidases . When cleaved by these enzymes, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) .

Biochemical Pathways

The compound is involved in the chitin degradation pathway . When the compound is cleaved by chitinases and chitotriosidases, it results in the breakdown of chitin, an essential component of the cell walls of fungi, the exoskeletons of arthropods, and the microfilarial sheaths of parasites.

Pharmacokinetics

Its solubility in water and pyridine suggests that it may have good bioavailability .

Result of Action

The cleavage of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside by chitinases and chitotriosidases leads to the release of 4-MU, a fluorescent product . This fluorescence is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Action Environment

The action of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent . Furthermore, the activity of the target enzymes, chitinases and chitotriosidases, may also be influenced by various environmental factors, including temperature and the presence of other substances that can act as enzyme inhibitors or activators.

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGKUQXGBVTRE-JFWBNMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206645 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53643-13-3 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)